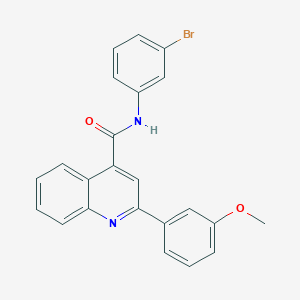
N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound characterized by its complex aromatic structure This compound features a quinoline core substituted with a carboxamide group, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the 3-bromophenyl and 3-methoxyphenyl groups can be achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while methoxylation can be achieved using methanol in the presence of a catalyst.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)
Major Products
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups
Reduction: Aminoquinoline derivatives
Substitution: Quinoline derivatives with various substituents replacing the bromine atom
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its quinoline core is a common motif in many biologically active molecules, including antimalarial and anticancer agents. The presence of the bromophenyl and methoxyphenyl groups may enhance its binding affinity to specific biological targets, making it a promising candidate for further investigation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its aromatic structure and functional groups may impart desirable characteristics for applications in electronics or photonics.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The bromophenyl and methoxyphenyl groups may enhance its binding affinity and specificity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-2-phenylquinoline-4-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(3-chlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide: Substitution of bromine with chlorine may alter its reactivity and binding properties.
N-(3-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide: Positional isomer with the methoxy group at the 4-position, potentially affecting its chemical and biological properties.
Uniqueness
N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a bromophenyl group and a methoxyphenyl group on the quinoline core may provide a balance of hydrophobic and electronic properties, enhancing its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C23H17BrN2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17BrN2O2/c1-28-18-9-4-6-15(12-18)22-14-20(19-10-2-3-11-21(19)26-22)23(27)25-17-8-5-7-16(24)13-17/h2-14H,1H3,(H,25,27) |
InChI Key |
ZRDANYPJQTYYND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















